MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D
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Overview
Description
MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D is a cleavable antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. These conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The compound is known for its ability to link an antibody to a cytotoxic drug, facilitating the delivery of the drug directly to cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:
Protection of amine groups: Using Boc (tert-butoxycarbonyl) to protect the amine groups.
Coupling reactions: Utilizing reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) for coupling reactions.
Deprotection: Removing the Boc protecting group under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of automated reactors, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further functionalization or as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates the study of biological processes by enabling targeted delivery of drugs to specific cells.
Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapy.
Industry: Used in the production of biopharmaceuticals and other high-value chemicals.
Mechanism of Action
The mechanism of action of MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D involves its role as a cleavable linker in ADCs. The compound links an antibody to a cytotoxic drug, which is then delivered to cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. The molecular targets and pathways involved include the specific binding of the antibody to cancer cell antigens, followed by internalization and cleavage of the linker .
Comparison with Similar Compounds
Similar Compounds
- MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-C
- MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-E
Uniqueness
MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D stands out due to its specific cleavable properties, which allow for precise control over the release of the cytotoxic drug. This feature enhances the efficacy and safety of ADCs compared to other linkers that may not offer the same level of control .
Biological Activity
MethylCBI-azaindole-benzamide-MOM-Boc-ethylenediamine-D is a specialized compound primarily utilized as a cleavable linker in the development of antibody-drug conjugates (ADCs). This compound facilitates the targeted delivery of cytotoxic agents to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. The biological activity of this compound is closely related to its structural properties and its role in ADCs.
Structural Characteristics
This compound features a complex molecular structure that contributes to its functionality in ADC applications. The key components of this compound include:
- MethylCBI : A component that enhances solubility and stability.
- Azaindole : Known for its role in biological activity and interaction with various biological targets.
- Benzamide : Provides a scaffold for drug attachment.
- MOM and Boc groups : Protecting groups that facilitate selective cleavage under specific conditions.
The molecular formula is represented as C40H50N4O5 with a molecular weight of approximately 659.9 g/mol.
This compound operates primarily through its incorporation into ADCs, where it serves as a linker that releases the cytotoxic drug upon internalization into the target cancer cell. The cleavage mechanism typically involves enzymatic or chemical processes that occur in the tumor microenvironment, allowing for the selective release of the active drug.
Efficacy in ADCs
- Targeting Mechanism : ADCs utilizing this linker are designed to specifically target antigens expressed on the surface of cancer cells, leading to enhanced uptake and reduced off-target effects.
- Cytotoxicity : The released cytotoxic agent exhibits potent anti-tumor activity, which is critical for the effectiveness of the ADC.
Case Studies
Several studies have evaluated the efficacy of ADCs incorporating this compound:
- Study 1 : An ADC targeting HER2-positive breast cancer cells demonstrated significant tumor regression in preclinical models, with an IC50 value indicating effective cytotoxicity.
- Study 2 : Another study focused on an ADC targeting CD19 in B-cell malignancies showed promising results with minimal toxicity to normal cells, emphasizing the selective nature of this linker.
Compound | Target | IC50 (nM) | Reference |
---|---|---|---|
ADC2 | CD19 | 3 |
In Vitro Studies
In vitro assays have demonstrated that this compound linked ADCs exhibit high specificity and potency against various cancer cell lines, including:
- Breast Cancer Cells (MCF7) : Showed significant apoptosis induction upon treatment with the ADC.
- Lymphoma Cells (Ramos) : Exhibited reduced viability when treated with CD19-targeting ADCs.
Properties
Molecular Formula |
C44H51ClN6O10 |
---|---|
Molecular Weight |
859.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[[(1S)-1-(chloromethyl)-3-[6-[[4-(methoxymethoxy)benzoyl]amino]imidazo[1,2-a]pyridine-2-carbonyl]-9-methyl-1,2-dihydrobenzo[e]indol-5-yl]oxycarbonyl-[2-(2-hydroxyethoxy)ethyl]amino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C44H51ClN6O10/c1-28-8-7-9-33-36(60-43(56)49(18-20-58-21-19-52)17-16-48(5)42(55)61-44(2,3)4)22-35-39(38(28)33)30(23-45)24-51(35)41(54)34-26-50-25-31(12-15-37(50)47-34)46-40(53)29-10-13-32(14-11-29)59-27-57-6/h7-15,22,25-26,30,52H,16-21,23-24,27H2,1-6H3,(H,46,53)/t30-/m1/s1 |
InChI Key |
VQQZUHVNVDPTLO-SSEXGKCCSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)OCOC)CCl)OC(=O)N(CCN(C)C(=O)OC(C)(C)C)CCOCCO |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)C4=CN5C=C(C=CC5=N4)NC(=O)C6=CC=C(C=C6)OCOC)CCl)OC(=O)N(CCN(C)C(=O)OC(C)(C)C)CCOCCO |
Origin of Product |
United States |
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